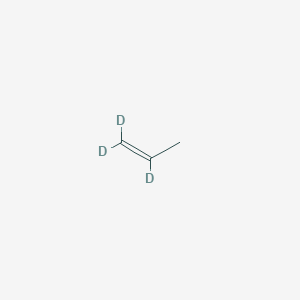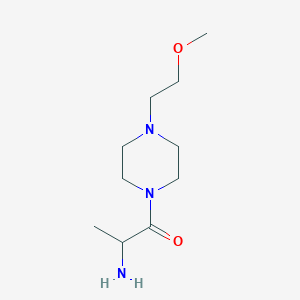
Phyllanthurinolactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phyllanthurinolactone is a bioactive compound isolated from the plant Phyllanthus urinaria L., which is known for its medicinal properties. This compound is particularly noted for its role in the nyctinastic movement of the plant, where leaves close at night and open during the day . This compound has been studied for its potential pharmacological activities, including anticancer, hepatoprotective, antidiabetic, antimicrobial, and cardioprotective effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phyllanthurinolactone involves several steps. One of the key synthetic routes includes the formation of the benzofuranone core, followed by glycosylation to attach the glucopyranoside moiety . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring purity, and maintaining the bioactivity of the compound.
化学反应分析
Types of Reactions
Phyllanthurinolactone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuranone core.
Reduction: This can affect the lactone ring, potentially opening it to form different derivatives.
Substitution: This reaction can occur on the glucopyranoside moiety, leading to different glycoside derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield open-ring structures.
科学研究应用
Phyllanthurinolactone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of bioactive lactones.
Biology: It is studied for its role in plant physiology, particularly in the nyctinastic movement of leaves.
Industry: It can be used in the development of new pharmaceuticals and as a lead compound for drug discovery.
作用机制
The mechanism of action of Phyllanthurinolactone involves its interaction with specific molecular targets in the body. It is known to modulate various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular functions.
相似化合物的比较
Phyllanthurinolactone is unique compared to other similar compounds due to its specific structure and bioactivity. Similar compounds include:
Phyllanthusiin C: Another bioactive compound from Phyllanthus urinaria with potent antioxidant activities.
Geraniin: Known for its strong antioxidant and anti-inflammatory properties.
Corilagin: Exhibits significant immunomodulatory effects.
This compound stands out due to its specific role in the nyctinastic movement of plants and its diverse pharmacological activities.
属性
分子式 |
C14H18O8 |
|---|---|
分子量 |
314.29 g/mol |
IUPAC 名称 |
(6S,7aR)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,7a-dihydro-6H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H18O8/c15-5-9-11(17)12(18)13(19)14(22-9)20-7-2-1-6-3-10(16)21-8(6)4-7/h1-3,7-9,11-15,17-19H,4-5H2/t7-,8-,9-,11-,12+,13-,14-/m1/s1 |
InChI 键 |
NTDAFPROCLCPBL-ALLBUJQBSA-N |
手性 SMILES |
C1[C@@H](C=CC2=CC(=O)O[C@@H]21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
C1C(C=CC2=CC(=O)OC21)OC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
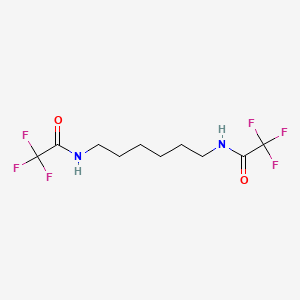
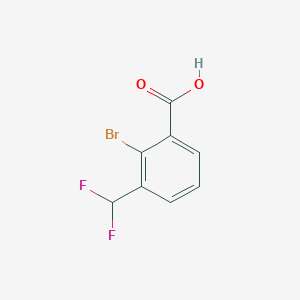
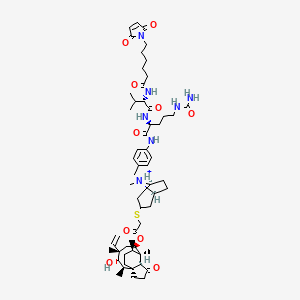

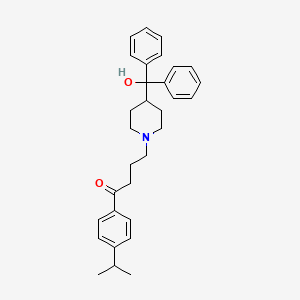
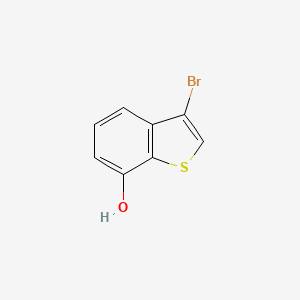
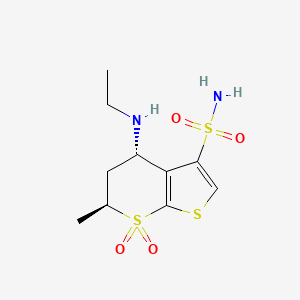
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)

![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
